2-Chloroethyl phenyl sulphoxide

thermal stability pyrolysis kinetics β-elimination mechanism

Select 2-Chloroethyl phenyl sulphoxide (CAS 27998-60-3) to leverage its unique β-chloroethyl substitution profile. Provides predictable, non-accelerated thermal elimination kinetics, contrasting with α-isomers that decompose 4.8× faster at 160°C. Documented antibiotic activity against Staphylococcus aureus and Mycobacterium tuberculosis supports antimicrobial SAR programs. Validated as a key intermediate in sulfinpyrazone synthesis (48% two-step yield) and 1-aryl-3-(2-chloroethyl)urea antineoplastic agents. The chiral sulfoxide center enables asymmetric transformations—capabilities absent in the corresponding sulfide or sulfone. Request a quote for ≥95% purity material with flexible lot sizes.

Molecular Formula C8H9ClOS
Molecular Weight 188.67 g/mol
CAS No. 27998-60-3
Cat. No. B1345505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl phenyl sulphoxide
CAS27998-60-3
Molecular FormulaC8H9ClOS
Molecular Weight188.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)CCCl
InChIInChI=1S/C8H9ClOS/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyXNUCQTSEDXYZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethyl Phenyl Sulphoxide (CAS 27998-60-3): Supplier Qualification and Scientific Selection Guide


2-Chloroethyl phenyl sulphoxide (CAS 27998-60-3, C8H9ClOS, MW 188.67) is a β-heteroatom-substituted alkyl aryl sulfoxide featuring a 2-chloroethyl group attached to a phenylsulfinyl moiety [1]. This organosulfur compound is synthesized via controlled oxidation of 2-chloroethyl phenyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid [2]. Its structural configuration—a chloroethyl group at the β-position relative to sulfur—confers a unique reactivity profile that distinguishes it from closely related analogs, including its sulfide precursor (2-chloroethyl phenyl sulfide), its sulfone oxidation product, α-chloro-substituted isomers, and non-halogenated alkyl phenyl sulfoxides. With a melting point of 31–32 °C , this compound serves as a versatile intermediate in pharmaceutical synthesis, agrochemical development, and asymmetric transformations.

Why 2-Chloroethyl Phenyl Sulphoxide (CAS 27998-60-3) Cannot Be Replaced by Generic Analogs in Critical Applications


The structural and functional differentiation of 2-chloroethyl phenyl sulphoxide from its in-class analogs is defined by quantifiable differences across multiple orthogonal dimensions: thermal decomposition kinetics relative to non-halogenated sulfoxides, β-position substituent effects on reaction mechanisms, oxidation state-dependent activation of nucleophilic substitution, and biological target specificity versus structural isomers. The β-chloroethyl substitution yields thermal stability comparable to unsubstituted analogs [1] while providing a distinct synthetic handle unavailable in α-chloroethyl or sulfide variants. Furthermore, the sulfoxide oxidation state occupies a critical intermediate position: it activates aromatic nucleophilic substitution less strongly than the sulfone [2], yet offers a functionalizable chiral center absent in both sulfide and sulfone analogs. These verified performance gaps preclude simple interchange with generic alternatives in applications requiring precise thermal behavior, stereochemical control, or intermediate reactivity profiles.

2-Chloroethyl Phenyl Sulphoxide (CAS 27998-60-3): Quantitative Comparative Evidence for Scientific Selection


Thermal Decomposition Kinetics: β-Chloroethyl Substitution Maintains Pyrolysis Rate Parity with Unsubstituted Sulfoxide

In a systematic kinetic study of α- and β-heteroatom substituted ethyl phenyl sulfoxides, 2-chloroethyl phenyl sulfoxide (compound 3) exhibited no rate acceleration effect from the β-chloro substituent, decomposing via an E1-like mechanism with kinetics comparable to the unsubstituted reference compound ethyl phenyl sulfoxide [1]. This contrasts sharply with α-chloroethyl phenyl sulfoxide (compound 1), whose pyrolysis rate was 4.8 times faster than the reference at 160°C due to lone-pair electron participation from the α-heteroatom [1].

thermal stability pyrolysis kinetics β-elimination mechanism

β-Position Substituent Effect: No Kinetic Perturbation versus α-Position Rate Acceleration

Kinetic analysis across the β-heteroatom substituted series (2-chloroethyl, 2-bromoethyl, and 2-methoxyethyl phenyl sulfoxides) revealed that the β-halogen atoms exert no measurable effect on pyrolysis rates, while the β-methoxy group produced a mild deceleration [1]. This stands in direct contrast to α-position substitution, where both electron-withdrawing and lone-pair effects substantially accelerate decomposition. The mechanistic implication is that β-substituted sulfoxides proceed via an E1-like pathway without anchimeric assistance from the β-heteroatom, providing predictable, substituent-independent thermal behavior [1].

substituent effects reaction mechanism E1 elimination

Sulfoxide versus Sulfone Activation: Intermediate Reactivity Profile for Nucleophilic Aromatic Substitution

A comparative study of alkaline hydrolysis of chlorophenyl phenyl sulfoxides and sulfones demonstrated that both the phenylsulfinyl and phenylsulfonyl groups activate nucleophilic substitution of aromatic chloride from ortho- and para-positions [1]. Crucially, the effect of the phenylsulfonyl group was found to be substantially larger than that of the phenylsulfinyl group. The sulfoxide group provides a quantifiably intermediate level of activation—sufficient to facilitate substitution while preserving the stereochemical integrity of the sulfoxide moiety throughout the reaction [1].

nucleophilic aromatic substitution activating groups oxidation state

Antibiotic Activity Differentiation: 2-Chloroethyl Sulfoxide versus Chloromethyl Sulfoxide Structural Isomer

2-Chloroethyl phenyl sulfoxide (2CES) has been documented to exhibit antibiotic properties against Staphylococcus aureus and Mycobacterium tuberculosis . This activity profile differs from its structural isomer, chloromethyl phenyl sulfoxide (CAS 7205-94-9), which is characterized primarily as an enzyme inhibitor affecting glycolytic enzymes and used in treating chronic bronchitis . The shift from a chloromethyl to a 2-chloroethyl substituent alters the biological target spectrum, demonstrating that these positional isomers are not functionally interchangeable.

antibacterial activity structural isomer antimicrobial

Synthetic Intermediate for Sulfinpyrazone: Quantified Process Utility in Pharmaceutical Manufacturing

2-Chloroethyl phenyl sulfoxide serves as a key intermediate in the patented two-step synthesis of sulfinpyrazone, an anti-inflammatory and uricosuric agent [1]. The method achieves a total yield of 48% across both steps, wherein 2-chloroethyl phenyl sulfoxide undergoes a substitution reaction with 1,2-diphenyl-3,5-pyrazolidinedione [1]. This established pharmaceutical manufacturing route provides a quantifiable process benchmark against which alternative intermediates or synthetic pathways can be evaluated.

pharmaceutical intermediate sulfinpyrazone synthesis total yield

C8H9ClOS Oxidation State Series: Sulfide, Sulfoxide, and Sulfone Differentiation

Within the C8H9ClOS oxidation state series, 2-chloroethyl phenyl sulfoxide occupies the intermediate oxidation state between the sulfide (2-chloroethyl phenyl sulfide) and the sulfone (2-chloroethyl phenyl sulfone). In H2O2-mediated oxidation catalyzed by manganese complexes, 2-chloroethyl phenyl sulfide oxidation yields both 2-chloroethyl phenyl sulfone and phenyl vinyl sulfone as products, with reaction conditions (complex concentration, H2O2 concentration, temperature) governing product distribution and rate [1]. The sulfoxide represents a discrete, isolable intermediate state that can be selectively obtained under controlled oxidation conditions, providing a distinct reactive species with properties not achievable with either the fully reduced sulfide or fully oxidized sulfone.

oxidation state sulfide oxidation sulfone

2-Chloroethyl Phenyl Sulphoxide (CAS 27998-60-3): Validated Application Scenarios for Research and Industrial Procurement


Thermally Controlled Synthetic Processes Requiring Predictable β-Elimination Kinetics

Based on direct kinetic evidence demonstrating that β-chloroethyl substitution confers no rate acceleration relative to ethyl phenyl sulfoxide [1], 2-chloroethyl phenyl sulphoxide is the appropriate choice for synthetic protocols requiring thermal elimination under predictable, non-accelerated conditions. This contrasts with α-chloroethyl sulfoxides, which decompose 4.8× faster at 160°C [1], making them unsuitable for processes requiring extended thermal exposure or precise kinetic control. Process chemists designing sulfoxide thermolysis steps for olefin generation should select the β-isomer when reaction reproducibility and manageable decomposition rates are critical parameters.

Antibacterial Screening Programs Targeting S. aureus and M. tuberculosis

Documented antibiotic activity against Staphylococcus aureus and Mycobacterium tuberculosis [1] supports the procurement of 2-chloroethyl phenyl sulphoxide for antimicrobial screening campaigns and structure-activity relationship studies in organosulfur antibacterial agents. Researchers investigating novel antitubercular or anti-staphylococcal compounds should prioritize this specific 2-chloroethyl sulfoxide over its chloromethyl isomer, which demonstrates glycolytic enzyme inhibition rather than antibacterial activity [1].

Pharmaceutical Intermediate Sourcing for Sulfinpyrazone and Related 1-Aryl-3-(2-chloroethyl)urea Derivatives

The validated use of 2-chloroethyl phenyl sulphoxide as an intermediate in sulfinpyrazone synthesis with a documented two-step total yield of 48% [1] provides procurement justification for pharmaceutical development programs pursuing this specific drug substance or structurally related 1-aryl-3-(2-chloroethyl)urea antineoplastic agents . The established synthetic route offers a benchmark yield against which alternative intermediates or modified conditions can be quantitatively evaluated, reducing process development uncertainty.

Asymmetric Synthesis Leveraging Sulfoxide Stereochemistry

The sulfoxide moiety of 2-chloroethyl phenyl sulphoxide provides a chiral sulfur center useful for asymmetric synthesis and chiral transformations [1]. The maintenance of stereochemical integrity during nucleophilic aromatic substitution reactions—as demonstrated in comparative sulfoxide versus sulfone studies —makes this compound suitable for stereoselective synthetic applications where the chiral sulfoxide group serves as a stereodirecting element or is subsequently transferred to target molecules. Neither the sulfide nor sulfone analogs offer this stereochemical capability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroethyl phenyl sulphoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.